molecular formula C29H40N8O3S B1684686 ASP3026 CAS No. 1097917-15-1

ASP3026

Cat. No.: B1684686
CAS No.: 1097917-15-1
M. Wt: 580.7 g/mol
InChI Key: MGGBYMDAPCCKCT-UHFFFAOYSA-N
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Mechanism of Action

ASP3026, also known as “ASP 3026” or “UNII-HP4L6MXF10” or “ASP-3026” or “N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine”, is a second-generation anaplastic lymphoma kinase (ALK) inhibitor .

Target of Action

The primary target of this compound is the anaplastic lymphoma kinase (ALK) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system . Aberrant expression of ALK has been implicated in several types of cancers .

Mode of Action

This compound binds to ALK, inhibiting its activity . This inhibition prevents the receptor from sending erroneous signals that could lead to uncontrolled cell growth and proliferation, a hallmark of cancer . This compound has shown potent in vitro activity against crizotinib-resistant ALK-positive tumors .

Biochemical Pathways

By inhibiting ALK, this compound affects various downstream signaling pathways involved in cell proliferation, survival, and differentiation . These include the PI3K/AKT/mTOR pathway, which is involved in cell survival, and the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation .

Pharmacokinetics

This compound demonstrates both linear pharmacokinetics and dose-proportional exposure for area under the plasma concentration–time curve and maximum concentration observed . It has a median terminal half-life of 35 hours, supporting daily dosing . The maximum tolerated dose was found to be 525 mg daily .

Result of Action

This compound has shown therapeutic activity in patients with crizotinib-resistant ALK-positive advanced tumors . Among the patients with crizotinib-resistant ALK-positive tumors, 50% achieved a partial response, and 44% achieved stable disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including the presence of other medications, the patient’s overall health status, and genetic factors . However,

Biochemical Analysis

Biochemical Properties

ASP3026 inhibits ALK activity in an ATP-competitive manner . It has an inhibitory spectrum that differs from that of crizotinib, a dual ALK/MET inhibitor . This compound fits within the ATP-binding pocket of both wild-type and L1196M ALK kinase domains and inhibits their kinase activities .

Cellular Effects

This compound has demonstrated antitumor activity in patients with crizotinib-resistant ALK-positive advanced tumors . In cellular assays, it has shown potent anti-tumor effects against both wild-type ALK and EML4-ALK L1196M xenograft tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activities of both wild-type and L1196M ALK kinase domains . It fits within the ATP-binding pocket of these domains, thereby inhibiting their function .

Temporal Effects in Laboratory Settings

This compound has demonstrated both linear pharmacokinetics and dose-proportional exposure for area under the plasma concentration–time curve and maximum concentration observed with a median terminal half-life of 35 h, supporting the daily dosing .

Dosage Effects in Animal Models

In animal models, this compound has shown potent antitumor activities, including tumor shrinkage to a nondetectable level, in hEML4-ALK transgenic mice and prolonged survival in mice with intrapleural NCI-H2228 xenografts . It induced continuous tumor regression, whereas mice treated with crizotinib showed tumor relapse after an initial response .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully annotated yet . Given its role as an ALK inhibitor, it is likely to interact with enzymes or cofactors involved in ALK signaling pathways .

Transport and Distribution

In mice xenografted with NCI-H2228 cells expressing EML4-ALK, orally administered this compound was well absorbed in tumor tissues, reaching concentrations >10-fold higher than those in plasma .

Subcellular Localization

Given its role as an ALK inhibitor, it is likely to be localized in the same subcellular compartments as ALK, which includes the cytoplasm and the cell membrane .

Chemical Reactions Analysis

ASP-3026 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of ASP-3026 .

Scientific Research Applications

ASP-3026 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

ASP-3026 is unique among ALK inhibitors due to its high selectivity and potency. It has been shown to be more effective than other ALK inhibitors, such as crizotinib, in certain models of cancer . Similar compounds include:

ASP-3026 stands out due to its ability to inhibit ALK in crizotinib-refractory models and its potential to benefit patients with brain metastases .

Properties

IUPAC Name

2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGBYMDAPCCKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149038
Record name ASP-3026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097917-15-1
Record name ASP-3026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097917151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-3026
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASP-3026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASP-3026
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP4L6MXF10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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